3-(3,4-Dichlorophenoxy)propane-1-sulfonyl chloride
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Overview
Description
3-(3,4-Dichlorophenoxy)propane-1-sulfonyl chloride: is an organic compound with the molecular formula C9H9Cl3O3S It is a sulfonyl chloride derivative, characterized by the presence of a dichlorophenoxy group attached to a propane sulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 3,4-dichlorophenol with 1,3-propanesultone in the presence of a base, followed by chlorination. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C)
Solvent: Organic solvents such as dichloromethane or chloroform
Catalyst: Base catalysts like pyridine or triethylamine
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can participate in such reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to moderate heating (25-70°C)
Major Products:
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
Chemistry: 3-(3,4-Dichlorophenoxy)propane-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities, including antimicrobial and anticancer properties. The sulfonyl chloride group is a key functional group in the design of enzyme inhibitors and other bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenoxy)propane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions are often utilized in the modification of biomolecules and the synthesis of bioactive compounds.
Comparison with Similar Compounds
- 3-(3,4-Dicyanophenylsulfonyl)propane-1-sulfonyl chloride
- 3-(3,4-Dichlorophenylsulfonyl)propane-1-sulfonyl chloride
Comparison: While 3-(3,4-Dichlorophenoxy)propane-1-sulfonyl chloride shares structural similarities with other sulfonyl chloride derivatives, its unique dichlorophenoxy group imparts distinct reactivity and properties. This makes it particularly useful in specific synthetic applications where the dichlorophenoxy moiety is desired.
Properties
Molecular Formula |
C9H9Cl3O3S |
---|---|
Molecular Weight |
303.6 g/mol |
IUPAC Name |
3-(3,4-dichlorophenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H9Cl3O3S/c10-8-3-2-7(6-9(8)11)15-4-1-5-16(12,13)14/h2-3,6H,1,4-5H2 |
InChI Key |
YTAHBSKRHPOYIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCCS(=O)(=O)Cl)Cl)Cl |
Origin of Product |
United States |
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